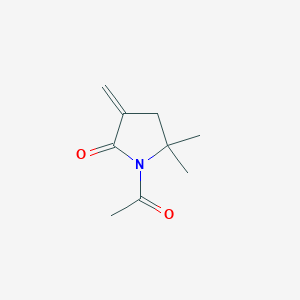
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) is a heterocyclic organic compound with the molecular formula C9H13NO2 This compound is characterized by a pyrrolidine ring substituted with an acetyl group, a methylene group, and two methyl groups
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-methylene-5,5-dimethylpyrrolidine-2-one with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete acetylation of the pyrrolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Lacks the acetyl and methylene groups, resulting in different chemical properties and reactivity.
3-Methylene-5,5-dimethylpyrrolidine-2-one:
1-Acetylpyrrolidine-2-one: Lacks the methylene and additional methyl groups, leading to variations in its chemical and biological properties.
Propiedades
Número CAS |
167281-21-2 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
Clave InChI |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
SMILES canónico |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Sinónimos |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















